molecular formula C23H29N5 B2931954 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611198-13-1

3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2931954
CAS No.: 611198-13-1
M. Wt: 375.52
InChI Key: HMDCHUJABWOXNP-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 384350-45-2) is a polycyclic heteroaromatic compound with a molecular formula of C₃₁H₃₇N₅O and a molecular weight of 495.7 g/mol. Its structure features a pyrido[1,2-a]benzimidazole core substituted with:

  • A 3-methylbutyl group at position 2, enhancing lipophilicity.
  • A cyano group at position 4, which may influence electronic properties and binding affinity .

Properties

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5/c1-16(2)9-10-18-17(3)19(15-24)22-25-20-7-5-6-8-21(20)28(22)23(18)27-13-11-26(4)12-14-27/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDCHUJABWOXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Pyridine Ring: The benzimidazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring at the desired position, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[1,2-a]benzimidazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzimidazole core are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1: 4-methylpiperazinyl; 2: 3-methylbutyl C₃₁H₃₇N₅O 495.7 High lipophilicity; potential CNS activity due to piperazine
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Diethylaminopropylamino Not reported Not reported Enhanced basicity from tertiary amine; possible improved solubility
3-(Chloroacetyloxy)-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 3: Chloroacetyloxy C₁₅H₁₁ClN₄O₂ 330.73 Moderate antimicrobial activity; electrophilic chloro group enables derivatization
Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] Core: Bis-pyridine; substituents: Furyl, thioxo C₂₂H₁₄N₆O₂S₂ 498.5 Dual heterocyclic cores; strong antimicrobial activity against Gram-positive bacteria

Substituent Analysis :

  • Piperazine vs.
  • Lipophilic Chains : The 3-methylbutyl group in the target compound increases membrane permeability compared to shorter alkyl chains in analogues from .
Physicochemical Properties
  • Solubility: The target compound’s logP (estimated >4) exceeds that of morpholino derivatives (logP ~3.5) , limiting aqueous solubility but improving cell membrane penetration.
  • Stability: The cyano group at position 4 enhances stability against hydrolysis compared to thioxo or oxo analogues in .

Biological Activity

3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]benzimidazoles, which have been noted for various biological activities. The specific structure includes:

  • A pyridine ring fused with a benzimidazole.
  • A carbonitrile group that may contribute to its reactivity and biological interactions.
  • Substituents such as a piperazine ring which are often associated with enhanced pharmacological profiles.

Research indicates that compounds within this structural class may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition may have implications for treating hyperpigmentation disorders .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, suggesting potential protective effects against oxidative stress in biological systems .
  • Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating possible applications in oncology .

Efficacy Against Tyrosinase

A study evaluated the inhibitory effects of various analogs on mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. The results showed that:

  • Inhibition Rates : The compound exhibited significant inhibition of tyrosinase activity, comparable to known inhibitors.
  • Concentration Dependence : The inhibitory effect was dose-dependent, with higher concentrations leading to increased inhibition.

Antioxidant Activity

The antioxidant capacity was assessed through several assays:

  • DPPH Radical Scavenging : The compound demonstrated strong radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative damage.

Cytotoxicity Studies

In vitro studies on murine B16F10 melanoma cells revealed:

  • Cell Viability : At concentrations below 20 µM, the compound did not exhibit significant cytotoxicity over 48 and 72 hours.
  • Selectivity : While some analogs showed cytotoxic effects at lower concentrations, this particular compound maintained cell viability at therapeutic levels.

Case Studies and Research Findings

  • Study on Melanogenesis : A specific study highlighted the role of benzimidazole derivatives in inhibiting melanin production via tyrosinase inhibition. The results indicated that these compounds could be developed as therapeutic agents for skin disorders related to pigmentation .
  • Cytotoxicity in Cancer Research : Another research effort focused on evaluating the cytotoxic properties of pyrido[1,2-a]benzimidazoles against various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in anticancer therapies .

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